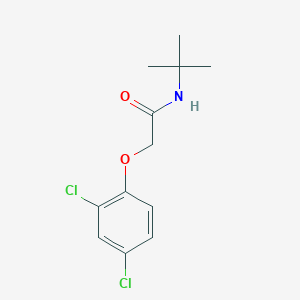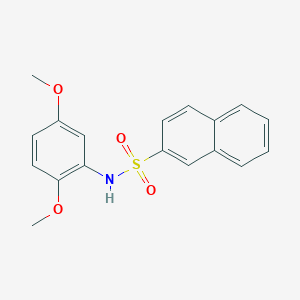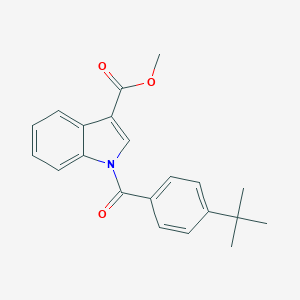![molecular formula C25H26N2O2S B397476 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B397476.png)
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core linked to phenoxyethyl and dimethylphenoxyethyl groups through a sulfanyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzimidazole with 2-(3,4-dimethylphenoxy)ethyl bromide and 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole core and phenoxyethyl groups. These interactions may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 2-(4-Chlorophenyl)ethylamine
Uniqueness
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the combination of a benzimidazole core with phenoxyethyl and dimethylphenoxyethyl groups linked by a sulfanyl bridge. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H26N2O2S |
|---|---|
Molecular Weight |
418.6g/mol |
IUPAC Name |
2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C25H26N2O2S/c1-19-12-13-22(18-20(19)2)29-16-17-30-25-26-23-10-6-7-11-24(23)27(25)14-15-28-21-8-4-3-5-9-21/h3-13,18H,14-17H2,1-2H3 |
InChI Key |
SZEXCOKUCBTCIZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


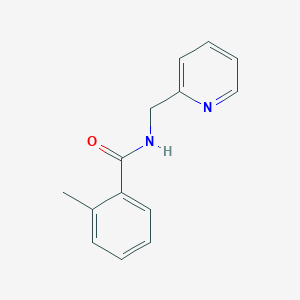
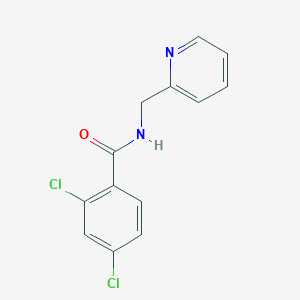
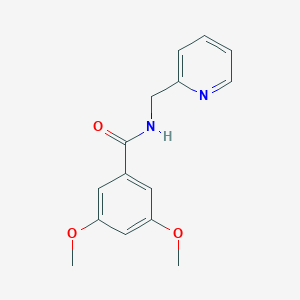
![2-(2-ethoxyphenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B397398.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B397400.png)
![2-methoxy-4-[(E)-(2-{[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B397402.png)
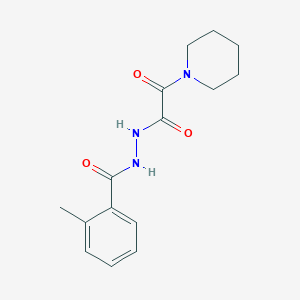
![2-(4-chlorophenoxy)-N'-[1-methyl-3-oxo-3-(1-pyrrolidinyl)propylidene]acetohydrazide](/img/structure/B397404.png)
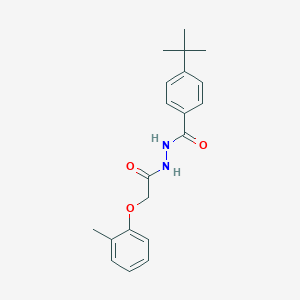
![2-{[(2-Methylphenoxy)acetyl]amino}benzamide](/img/structure/B397409.png)
